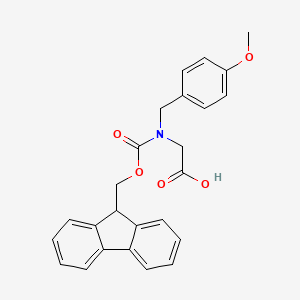

N-Fmoc-4-methoxybenzyl-glycine

Description

Contextual Significance of Synthetic Peptides in Chemical Biology

Synthetic peptides are of paramount importance in numerous fields of biological research. nih.gov They are instrumental in the development of epitope-specific antibodies, the mapping of antibody epitopes and enzyme binding sites, and the design of novel enzymes, drugs, and vaccines. thermofisher.com The ability to synthesize peptides has opened up avenues for studying enzyme-substrate interactions, particularly with kinases and proteases, which are vital in cell signaling. thermofisher.com Furthermore, synthetic peptides that mimic naturally occurring peptides are being explored as potential therapeutics for cancer and other significant diseases. thermofisher.com

The versatility of synthetic peptides allows them to serve as mimics of protein binding sites, a crucial strategy for investigating and modulating protein functions. bohrium.com This is particularly valuable in the post-genomic era, where understanding the structure and function of proteins is a primary challenge. bohrium.com By mimicking protein fragments, synthetic peptides provide a tool to interfere with molecular interactions in a controlled manner. bohrium.com The chemical synthesis of peptides offers an advantage over recombinant protein synthesis by allowing the incorporation of a wide array of non-proteinogenic amino acids, which can enhance proteolytic stability and extend chemical and structural diversity. bohrium.com This has significant implications for developing new drugs and tools for synthetic biology. bohrium.comuniversiteitleiden.nl The potential applications are vast, spanning growth control, blood pressure regulation, neurotransmission, and more. oup.com

Foundational Role of Fmoc Chemistry in Contemporary Peptide Synthesis

The development of the fluorenylmethoxycarbonyl (Fmoc) protecting group represents a major advancement in peptide synthesis. lgcstandards.com Fmoc solid-phase peptide synthesis (SPPS) is now the preferred method for creating peptides. nih.govaltabioscience.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is attached to an insoluble resin support. lgcstandards.com The Fmoc group serves as a temporary protecting group for the N-terminus of the amino acid. lgcstandards.com

A key advantage of Fmoc chemistry is its mild deprotection conditions. The Fmoc group is removed by a base, typically piperidine, which leaves the exposed amine in a neutral state, eliminating the need for a neutralization step. wikipedia.org This is in contrast to the harsher, acidic conditions required in the older tert-butyloxycarbonyl (Boc) strategy. altabioscience.comwikipedia.org The mildness of Fmoc chemistry makes it compatible with the synthesis of modified peptides, such as those that are phosphorylated or glycosylated, which might not be stable under the conditions of Boc chemistry. nih.govaltabioscience.com

The Fmoc group also facilitates the monitoring of the deprotection step through UV absorbance, as the cleaved fluorenyl group is a chromophore. wikipedia.org This feature is particularly useful in automated peptide synthesizers. wikipedia.org The widespread adoption of Fmoc chemistry has been fueled by the availability of high-purity Fmoc-protected amino acids at a low cost, a result of their large-scale production for therapeutic peptides. nih.gov

Introduction of N-Fmoc-4-methoxybenzyl-glycine as a Specialized Amino Acid Building Block

This compound is a specialized amino acid derivative used in peptide synthesis. chemicalbook.com The 4-methoxybenzyl group can function as a protecting group during the synthesis process. smolecule.com This particular building block is valuable for addressing specific challenges encountered during peptide synthesis, such as the formation of "difficult sequences." oup.com These are peptide sequences prone to interchain or intrachain aggregation within the resin matrix, leading to incomplete coupling and deprotection steps. oup.comresearchgate.net

Research has shown that the incorporation of N-(2-hydroxy-4-methoxybenzyl) derivatives of amino acids, a related structure, can prevent this aggregation. oup.com In the synthesis of a 76-amino acid polypeptide, the use of a N,O-bisFmoc derivative of N-(2-hydroxy-4-methoxybenzyl)glycine at specific glycine (B1666218) residues successfully overcame the challenges posed by a difficult sequence, allowing the synthesis to proceed correctly to completion. oup.comresearchgate.net This highlights the role of such specialized building blocks in enabling the successful synthesis of complex peptides.

Below is a table detailing the properties of this compound and a related compound.

| Property | This compound | N-(4-Methoxybenzyl)glycine |

| CAS Number | 1464058-65-8 wuxiapptec.com | 20839-78-5 nih.gov |

| Molecular Formula | C25H23NO6 nih.gov | C10H13NO3 nih.gov |

| Molecular Weight | 433.45 g/mol chemicalbook.com | 195.21 g/mol nih.gov |

| Appearance | White to off-white powder chemicalbook.com | Data Not Available |

| Purity | >95% wuxiapptec.com | Data Not Available |

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-methoxyphenyl)methyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c1-30-18-12-10-17(11-13-18)14-26(15-24(27)28)25(29)31-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23H,14-16H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIXERDKXUAUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for N Fmoc 4 Methoxybenzyl Glycine and Its Derivatives

Strategies for the Preparation of N-Fmoc-4-methoxybenzyl-glycine

The preparation of this compound can be approached through several synthetic routes, each employing different reagents and reaction conditions to achieve the desired N-alkylation and subsequent N-protection.

A prevalent and well-established method for the synthesis of N-(4-methoxybenzyl)glycine involves the direct N-alkylation of glycine (B1666218) with 4-methoxybenzyl chloride. smolecule.com This nucleophilic substitution reaction is typically carried out under basic conditions, with an alkaline aqueous solution of sodium hydroxide (B78521) or potassium hydroxide facilitating the reaction. smolecule.com The general scheme for this synthesis is presented below:

Reaction Scheme:

Glycine + 4-Methoxybenzyl Chloride → N-(4-methoxybenzyl)glycine

Following the successful N-alkylation, the secondary amine of N-(4-methoxybenzyl)glycine is protected with the Fmoc group. This is commonly achieved by reacting the N-substituted glycine with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent system like a mixture of dioxane and water. This two-step approach provides a straightforward route to the target compound.

Table 1: Key Reagents in the Synthesis of this compound via 4-Methoxybenzyl Chloride

| Reagent | Role |

| Glycine | Starting amino acid |

| 4-Methoxybenzyl Chloride | Alkylating agent |

| Sodium Hydroxide/Potassium Hydroxide | Base for N-alkylation |

| Fmoc-OSu/Fmoc-Cl | Fmoc protecting group source |

| Sodium Bicarbonate/Triethylamine | Base for Fmoc protection |

An alternative strategy involves the initial esterification of the glycine carboxyl group with a 4-methoxybenzyl group, followed by N-Fmoc protection. N,N-Diisopropyl-O-(4-methoxybenzyl)isourea is a highly effective reagent for the formation of 4-methoxybenzyl (PMB) esters from carboxylic acids under mild conditions. nih.gov This reagent is prepared by the copper-catalyzed addition of 4-methoxybenzyl alcohol to N,N-di(isopropyl)carbodiimide. nih.gov

The synthesis of this compound using this method would proceed in a two-step manner. First, Fmoc-glycine is esterified with N,N-Diisopropyl-O-(4-methoxybenzyl)isourea to yield Fmoc-glycine 4-methoxybenzyl ester. Subsequently, the ester can be used in peptide synthesis, or if the free acid is required, the PMB ester can be cleaved under specific conditions, although this would be counterproductive if the final product is the N-Fmoc protected acid. A more direct approach would be to first form the 4-methoxybenzyl ester of glycine and then introduce the Fmoc group on the nitrogen atom.

The reaction of a carboxylic acid with the isourea reagent proceeds smoothly at room temperature in solvents such as THF, acetone, or acetonitrile. nih.gov

The formation of 4-methoxybenzyl esters can also be achieved through the reaction of 4-methoxybenzyl alcohol with an activated form of the carboxylic acid. nih.gov For instance, glycine can be converted to an activated ester, such as a 4-nitrophenyl ester. This activated intermediate can then react with 4-methoxybenzyl alcohol in the presence of a base, like imidazole, to form glycine 4-methoxybenzyl ester. nih.gov

Following the esterification, the amino group of the glycine ester is then protected using standard Fmoc chemistry, as described previously. This method offers the advantage of utilizing highly crystalline and purifiable activated ester intermediates. nih.gov

N,N-Dimethylformamide dineopentyl acetal (B89532) is another valuable reagent for the esterification of Nα-Fmoc-protected amino acids. sigmaaldrich.comnih.govfishersci.ca This reagent can be used to facilitate the reaction between an Fmoc-protected amino acid and an alcohol, in this case, 4-methoxybenzyl alcohol. The reaction is believed to proceed through the formation of an intermediate imidate ester, which then alkylates the carboxylic acid.

In this synthetic pathway, Fmoc-glycine would be the starting material. The reaction with N,N-Dimethylformamide dineopentyl acetal and 4-methoxybenzyl alcohol would yield Fmoc-glycine 4-methoxybenzyl ester. This method is noted for its efficiency and the ease of removal of by-products. nih.gov

Comparative Synthetic Analysis of Monosubstituted and Bis-substituted Fmoc-4-methoxybenzyl-glycine Derivatives

The synthesis of Fmoc-protected glycine derivatives can lead to both monosubstituted (N-(4-methoxybenzyl)glycine) and bis-substituted (N,N-bis(4-methoxybenzyl)glycine) products. The degree of substitution is primarily influenced by the reaction conditions, including the stoichiometry of the reactants and the nature of the base and solvent used.

A study on the synthesis of the structurally related Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids provides valuable insights into the comparative synthesis of mono- and bis-Fmoc derivatives. nih.gov In this study, the monosubstituted Fmoc derivatives were obtained in higher yields compared to the bis-Fmoc derivatives. nih.gov This suggests that the introduction of the first bulky Fmoc-N-benzyl group sterically hinders the approach of a second equivalent to the nitrogen atom.

Monosubstituted Derivative Synthesis: The synthesis of the monosubstituted this compound is favored under controlled conditions, typically using a 1:1 molar ratio of glycine to 4-methoxybenzyl chloride during the initial N-alkylation step. Subsequent Fmoc protection of the secondary amine proceeds as a distinct step.

Bis-substituted Derivative Synthesis: The formation of the bis-substituted derivative, N,N-bis(4-methoxybenzyl)glycine, would likely require more forcing conditions, such as an excess of 4-methoxybenzyl chloride and a stronger base, to overcome the steric hindrance and the reduced nucleophilicity of the monosubstituted amine. The subsequent step of introducing an Fmoc group would not be applicable to the tertiary amine of the bis-substituted product. However, if a bis-Fmoc derivative (one Fmoc on the nitrogen and one on another functional group, which is not present in glycine) were to be synthesized, as in the case of the 2-hydroxy-4-methoxybenzyl analogue where an O-Fmoc derivative is also formed, the yields for such bis-protected species are generally lower. nih.gov

The coupling efficiency in peptide synthesis of the monosubstituted Fmoc-N-(4-methoxybenzyl)glycine is expected to be comparable to other N-alkylated amino acids. The presence of the 4-methoxybenzyl group on the backbone amide nitrogen can be advantageous in disrupting interchain hydrogen bonding, which can prevent aggregation and improve solubility during solid-phase peptide synthesis. peptide.com

Table 2: Comparison of Synthetic Aspects for Mono- vs. Bis-substituted Derivatives (by analogy)

| Feature | Monosubstituted Derivative | Bis-substituted Derivative |

| Reactant Stoichiometry | Near 1:1 ratio of glycine to alkylating agent | Excess alkylating agent |

| Reaction Conditions | Milder conditions | More forcing conditions |

| Expected Yield | Generally higher | Generally lower |

| Steric Hindrance | Less significant | More significant |

| Applicability to SPPS | Direct use as an Fmoc-protected building block | Not directly applicable as an Fmoc-amino acid |

Iii. Applications in Solid Phase Peptide Synthesis Spps

General Principles and Evolution of Fmoc Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the construction of peptide chains on an insoluble solid support. oup.comresearchgate.net This approach offers significant advantages, including simplified purification of intermediate peptides through filtration and washing, the ability to use excess reagents to drive reactions to completion, and amenability to automation. oup.com The fundamental process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to a resin. peptide.com

The evolution of SPPS has led to two primary strategies, differentiated by the type of protecting group used for the temporary masking of the α-amino group of the amino acids: the Boc (tert-butyloxycarbonyl) strategy and the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. peptide.com The Fmoc/tBu (tert-butyl) strategy, introduced by Carpino and Han, has become the predominant method for peptide synthesis. nih.govchempep.com This preference stems from its orthogonal protection scheme, where the base-labile Fmoc group is removed under mild basic conditions (typically with piperidine), while the side-chain protecting groups and the resin linker are cleaved under acidic conditions (commonly with trifluoroacetic acid, TFA). peptide.comnih.govchempep.com

This orthogonality contrasts with the Boc/Bzl (benzyl) method, which relies on graded acid lability for deprotection and requires the use of harsh, corrosive acids like anhydrous hydrogen fluoride (B91410) (HF) for final cleavage. peptide.comnih.gov The milder conditions of Fmoc SPPS are compatible with a wider range of sensitive and modified peptides, such as those containing phosphorylation or glycosylation, which are often unstable under HF cleavage conditions. nih.gov Furthermore, the Fmoc deprotection process releases a fluorene (B118485) derivative with strong UV absorbance, allowing for real-time monitoring of the synthesis progress. nih.govchempep.com Today, due to the large-scale production of therapeutic peptides, high-quality Fmoc-protected amino acid building blocks are widely and affordably available, solidifying Fmoc SPPS as the method of choice for both research and industrial peptide manufacturing. nih.gov

N-4-Methoxybenzyl (Hmb/Dmb) Backbone Amide Protection Strategy in SPPS

A significant challenge in Fmoc SPPS is the phenomenon of on-resin aggregation, particularly when synthesizing "difficult sequences." sigmaaldrich.comnih.gov These sequences, often rich in hydrophobic or β-branched amino acids, can form stable secondary structures like β-sheets through interchain hydrogen bonding. sigmaaldrich.comfrontiersin.org This aggregation can lead to incomplete acylation and deprotection reactions, resulting in low yields and product impurities. sigmaaldrich.com

To overcome this, backbone amide protection strategies have been developed. This involves the reversible alkylation of a peptide bond's amide nitrogen, which physically blocks the hydrogen bond donor site. nih.gov Among the most effective are the 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) protecting groups. nih.govnih.gov By masking intermittent backbone amides, these groups disrupt the formation of interchain hydrogen bonds, preventing aggregation and maintaining an open-chain structure that is more accessible for subsequent chemical reactions. chempep.comnih.gov The Hmb/Dmb group is stable throughout the synthesis cycles and is removed during the final TFA-mediated cleavage from the resin. sigmaaldrich.compeptide.com

The primary function of Hmb/Dmb backbone protection is to prevent the interchain association that causes peptide aggregation. nih.gov This is particularly crucial for "difficult peptide sequences," which are prone to forming insoluble structures on the solid support. sigmaaldrich.comfrontiersin.org By introducing a bulky, temporary substituent on the amide nitrogen, the hydrogen-bonding capacity of the peptide backbone is disrupted. nih.govpeptide.com This prevents the peptide chains from folding into aggregation-prone secondary structures, thereby improving the solvation of the growing peptide and ensuring that reactive sites remain accessible. nih.govresearchgate.net

Fmoc-(Hmb)-protected amino acids were introduced specifically to enhance the synthetic yields of challenging peptides, such as amyloid β-peptides and hydrophobic transmembrane sequences, which are known to aggregate severely during synthesis. sigmaaldrich.compeptide.com Research has shown that incorporating an Hmb or Dmb group approximately every six to seven residues is often sufficient to disrupt aggregation effectively. chempep.comresearchgate.netnih.gov The strategic placement of these protecting groups, ideally at the start of or within a hydrophobic region, is key to their success. peptide.compeptide.com

Table 1: Examples of "Difficult Peptide Sequences" Where Hmb/Dmb Protection is Beneficial

| Peptide Sequence Type | Common Amino Acids | Rationale for Difficulty |

|---|---|---|

| Hydrophobic Peptides | Ala, Val, Ile, Leu, Phe | Tendency to form β-sheet structures and aggregate. sigmaaldrich.comfrontiersin.org |

| Amyloidogenic Peptides | e.g., Amyloid β | Prone to strong inter-chain association and fibrillation. sigmaaldrich.compeptide.com |

| Transmembrane Domains | Stretches of hydrophobic residues | High potential for aggregation within the non-polar resin environment. sigmaaldrich.com |

Beyond preventing aggregation, backbone protection is a powerful tool for suppressing common side reactions in Fmoc SPPS. One of the most pernicious side reactions is aspartimide formation, which occurs when a peptide sequence containing an aspartic acid (Asp) residue is exposed to the basic conditions of Fmoc deprotection. nih.gov The side-chain carboxyl group can attack the backbone, forming a five-membered succinimide (B58015) ring (aspartimide). This intermediate can then be hydrolyzed to yield a mixture of desired α-aspartyl peptide and undesired β-aspartyl peptide, often with racemization. nih.gov

The Hmb/Dmb protecting group provides a robust solution to this problem. When placed on the amide nitrogen of the residue immediately following the Asp, the bulky benzyl (B1604629) group sterically hinders the cyclization required for aspartimide formation. peptide.compeptide.com This strategy has been shown to completely abolish aspartimide formation. nih.gov The use of pre-formed dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH has become a standard and highly effective method for incorporating problematic Asp-Gly sequences. peptide.comresearchgate.netbiotage.com

Another base-catalyzed side reaction, diketopiperazine (DKP) formation, can occur at the N-terminal dipeptide stage of the synthesis. researchgate.netnih.gov This reaction involves the intramolecular cyclization of the N-terminal amine with the adjacent amide bond, cleaving the dipeptide from the resin. nih.gov Sequences containing proline or glycine (B1666218) are particularly susceptible. nih.gov While less commonly cited than for aspartimide prevention, the principle of backbone protection—introducing steric bulk and altering the conformation of the peptide chain—can also help to minimize DKP formation. The use of dipeptide building blocks inherently bypasses the susceptible dipeptidyl-resin intermediate, thus preventing this side reaction. nih.gov

The prevention of on-resin aggregation by Hmb/Dmb protection directly translates to improved solubility of the peptide, both during synthesis and after cleavage. nih.govresearchgate.net By disrupting the formation of insoluble β-sheets, the peptide remains in a more disordered, open-chain conformation, which enhances its interaction with solvents. nih.gov This improved solubility ensures more efficient and complete reactions during both coupling and Fmoc deprotection steps, leading to a crude product with fewer deletion sequences and other impurities. peptide.com

The benefits extend to the purification stage. Peptides that are otherwise intractable or poorly soluble can be synthesized with a TFA-stable version of the Hmb group (e.g., Ac-Hmb). sigmaaldrich.com The resulting backbone-protected peptide exhibits markedly improved solubility, which greatly facilitates purification by High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com Once the pure, protected peptide is isolated, the protecting group can be removed to yield the final, native peptide. sigmaaldrich.com This strategy dramatically improves the final yield and purity of peptides that would be difficult or impossible to purify using standard methods. researchgate.net

Backbone amide protection with groups like Dmb can also positively influence the efficiency of peptide macrocyclization. researchgate.netiris-biotech.de The formation of cyclic peptides can be challenging, often competing with intermolecular reactions that lead to dimerization or oligomerization. nih.gov The success of cyclization is highly dependent on the linear peptide precursor adopting a conformation that brings its N- and C-termini into proximity. nih.gov

By introducing N-alkyl groups like Dmb, the conformational flexibility of the peptide backbone is constrained. This can pre-organize the peptide into a turn-like structure that favors intramolecular cyclization over intermolecular side reactions. researchgate.net This results in higher yields of the desired cyclic monomer and reduced formation of unwanted byproducts, making the synthesis and purification of cyclic peptides more efficient. iris-biotech.de

Integration into Dipeptide Building Blocks for Optimized SPPS Protocols

While Hmb and Dmb groups are highly effective, their direct use presents a synthetic challenge: the acylation of the sterically hindered secondary amine of the Hmb/Dmb-protected residue is often difficult and inefficient. nih.govpeptide.comresearchgate.net To circumvent this problematic coupling step, the use of pre-formed dipeptide building blocks, such as Fmoc-Xaa-(Dmb)Gly-OH, has become the preferred strategy. sigmaaldrich.comresearchgate.net

These building blocks incorporate the Dmb-protected glycine and the preceding amino acid (Xaa), with the sterically hindered tertiary amide bond already formed. peptide.com This allows for the straightforward incorporation of two amino acid residues at once using standard coupling methods, completely avoiding the difficult acylation step on the solid phase. sigmaaldrich.com

The use of these dipeptides provides several advantages:

Convenience: Dipeptide blocks are used in the same way as standard amino acid monomers in an SPPS protocol. sigmaaldrich.com

Suppression of Side Reactions: As mentioned, dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH are exceptionally effective at preventing aspartimide formation. peptide.combiotage.com

This approach combines the aggregation-disrupting benefits of backbone protection with a synthetically efficient protocol, making it an invaluable tool for the successful synthesis of long and complex peptides. peptide.comresearchgate.net

Table 2: Common Compound Names Mentioned

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| Ac-Hmb | N-(2-acetoxy-4-methoxybenzyl) |

| Boc | tert-butyloxycarbonyl |

| DKP | Diketopiperazine |

| Dmb | 2,4-dimethoxybenzyl |

| Fmoc | 9-fluorenylmethyloxycarbonyl |

| Hmb | 2-hydroxy-4-methoxybenzyl |

| Hmnb | 2-hydroxy-4-methoxy-5-nitrobenzyl |

| HPLC | High-Performance Liquid Chromatography |

| SPPS | Solid-Phase Peptide Synthesis |

| TFA | Trifluoroacetic acid |

Advanced Coupling and Deprotection Protocols in Hmb-Mediated SPPS

The incorporation of N-(2-hydroxy-4-methoxybenzyl) (Hmb) protection on amino acids like glycine is a strategic approach in Solid-Phase Peptide Synthesis (SPPS) to disrupt interchain hydrogen bonding. This disruption mitigates the formation of secondary structures that can lead to on-resin aggregation, particularly in "difficult" or hydrophobic sequences. nih.govluxembourg-bio.compeptide.com The use of an Hmb group, such as in N-Fmoc-4-methoxybenzyl-glycine, improves synthetic efficiency, leading to higher yields and purities of the crude peptide product. peptide.commerckmillipore.com However, the presence of this bulky, N-alkyl group necessitates specialized protocols for both the coupling of the subsequent amino acid and the final deprotection of the Hmb moiety.

Advanced Coupling Protocols

The primary challenge in Hmb-mediated SPPS is the acylation of the sterically hindered secondary amine of the Hmb-protected residue. nih.gov Standard coupling conditions are often insufficient to achieve quantitative coupling. nih.gov To overcome this, an intramolecular acyl transfer mechanism is exploited, facilitated by the hydroxyl group at the 2-position of the benzyl moiety. nih.govpeptide.com The incoming activated amino acid initially acylates the more accessible hydroxyl group, forming a phenyl ester intermediate. This intermediate then undergoes a slow intramolecular O→N acyl transfer to form the desired, more stable tertiary amide bond. peptide.comsigmaaldrich.com

Even with this assistance, the choice of coupling reagent is critical for success. Research has identified several powerful activation methods that are effective for coupling onto Hmb-protected residues. For other Hmb-protected amino acids, Sheppard and colleagues noted that the use of pre-formed symmetrical anhydrides (PSAs) in Dichloromethane (DCM) or Fmoc N-carboxyanhydrides yielded the best results. sigmaaldrich.comsigmaaldrich.com Other studies have demonstrated the efficacy of various modern coupling reagents. sigmaaldrich.comsigmaaldrich.com

Below is a summary of recommended advanced coupling reagents for acylating the Hmb-protected secondary amine:

| Coupling Reagent/Method | Activating Base/Additive | Key Findings & Recommendations | Source(s) |

| PyBrOP® | DIPEA | Recommended for single, effective coupling to the secondary amine. | merckmillipore.comsigmaaldrich.comsigmaaldrich.com |

| HATU | DIPEA / Collidine | A highly effective phosphonium-based reagent for difficult couplings, including N-methyl amino acids. merckmillipore.comsigmaaldrich.comsigmaaldrich.combachem.com | |

| Amino Acid Fluorides | N/A | Pre-formed and highly reactive, providing efficient acylation. | merckmillipore.comsigmaaldrich.comsigmaaldrich.com |

| TBTU / HOBt | DIPEA | Found to be an effective activation method for this challenging coupling step. | sigmaaldrich.comsigmaaldrich.com |

| PyBOP® | DIPEA | A standard and effective method for coupling the initial Fmoc-(Hmb)Gly-OH unit to the resin. merckmillipore.comsigmaaldrich.com |

Advanced Deprotection Protocols

The Hmb protecting group is designed to be labile under the standard final cleavage conditions used in Fmoc-SPPS. sigmaaldrich.com It is typically removed concurrently with the side-chain protecting groups and cleavage of the peptide from the resin support, most commonly using a strong acid cocktail based on Trifluoroacetic Acid (TFA). luxembourg-bio.commerckmillipore.com

While the deprotection is generally straightforward, advanced protocols focus on mitigating potential side reactions caused by the cleavage byproducts. The Dmb/Hmb cation generated during TFA-mediated cleavage is a potent alkylating agent that can cause unwanted modification of sensitive residues, particularly tryptophan. merckmillipore.comsigmaaldrich.com To prevent this, the inclusion of scavengers in the cleavage cocktail is critical.

A standard deprotection protocol involves treating the peptide-resin with a TFA-based cocktail for a few hours. The specific composition of this cocktail is key to ensuring complete removal of all protecting groups while minimizing side reactions.

A typical cleavage and deprotection cocktail is detailed below:

| Reagent | Role | Recommended Concentration/Ratio | Source(s) |

| Trifluoroacetic Acid (TFA) | Primary Cleavage Agent | ~95% | luxembourg-bio.com |

| Triisopropylsilane (TIS) | Cation Scavenger | ~2-2.5% | sigmaaldrich.com |

| Water (H₂O) | Cation Scavenger | ~2.5% | luxembourg-bio.com |

For optimal results, the use of Fmoc-Trp(Boc)-OH is strongly recommended in any synthesis that utilizes Hmb-protected amino acids to safeguard the tryptophan indole (B1671886) side-chain from alkylation by the Hmb cation released during cleavage. merckmillipore.comsigmaaldrich.com In some related backbone protection strategies, more complex cleavage cocktails containing reagents like trimethylsilyl (B98337) bromide (TMSBr) and thioanisole (B89551) have been employed to ensure clean deprotection. nih.gov

Iv. Advanced Research Domains and Chemical Biology Applications

Application in N-Substituted Glycine (B1666218) Oligomer (Peptoid) Synthesis

N-Fmoc-4-methoxybenzyl-glycine serves as a key monomer in the synthesis of N-substituted glycine oligomers, commonly known as peptoids. smolecule.com Peptoids are a class of synthetic polymers that mimic the structure of peptides but with the side chain attached to the backbone nitrogen atom rather than the alpha-carbon. nih.govresearchgate.net This structural alteration confers several advantageous properties, making them a focal point of research in drug discovery and materials science. nih.gov

The synthesis of peptoids can be readily automated using solid-phase synthesis techniques, similar to those used for peptides, which allows for the precise control of the oligomer sequence. escholarship.org The "submonomer" method is a widely used approach for peptoid synthesis and is compatible with Fmoc-based peptide synthesis conditions. escholarship.org

A significant advantage of peptoids over their natural peptide counterparts is their enhanced stability against proteolytic degradation. nih.govwatanabechem.co.jp The N-substituted backbone of peptoids prevents recognition by proteases, which are enzymes that cleave peptide bonds. This resistance to enzymatic degradation is a highly desirable characteristic for the development of therapeutic agents, as it can lead to a longer half-life in biological systems. watanabechem.co.jp The N-methylated version of a peptide has been shown to be the most stable against proteolysis. watanabechem.co.jp

Unlike peptides, which readily form well-defined secondary structures like alpha-helices and beta-sheets stabilized by backbone hydrogen bonds, the lack of backbone N-H donors in peptoids complicates the formation of such structures. escholarship.org However, researchers are actively exploring strategies to induce secondary structure formation in peptoids. This is of particular interest as the three-dimensional structure of a molecule is intimately linked to its biological activity. nih.gov The ability to control the conformation of peptoids would open up new avenues for the design of molecules with specific functions. documentsdelivered.com

The modular nature of peptoid synthesis allows for the incorporation of a wide variety of functional groups, enabling the design and creation of peptoid-based systems with tailored properties. nih.gov This versatility has led to their application in diverse areas, including drug discovery, where they are explored as potential therapeutics, and materials science, where they are used to create novel materials with specific self-assembling properties. researchgate.net For instance, a short peptoid has been developed as an affinity ligand for antibodies, offering a potential economic alternative to Protein A or Protein G. watanabechem.co.jp

| Application Area | Key Feature of Peptoids | Example of Use |

| Drug Discovery | Proteolytic stability, ability to mimic peptide structures. | Development of therapeutic agents with longer in-vivo half-lives. |

| Materials Science | Tunable self-assembly properties. | Creation of novel biomaterials with defined architectures. |

| Biotechnology | Specific binding capabilities. | Development of affinity ligands for antibody purification. |

Role in Overcoming Synthetic Challenges in Peptide Nucleic Acid (PNA) Synthesis

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA, where the sugar-phosphate backbone is replaced by a neutral polyamide backbone composed of N-(2-aminoethyl)glycine units. nih.govresearchgate.netrsc.orgnih.gov This modification imparts PNAs with high binding affinity and specificity for complementary nucleic acid sequences, along with exceptional metabolic stability. nih.govresearchgate.net However, the synthesis of PNAs, particularly long or purine-rich sequences, is often challenging due to issues such as intra- and inter-chain aggregation and low coupling efficiencies during solid-phase synthesis. nih.govresearchgate.netfrontiersin.org

The 4-methoxybenzyl group, present in this compound, is structurally related to the 2-hydroxy-4-methoxybenzyl (Hmb) group, which has been effectively used as a backbone protecting group to mitigate these synthetic difficulties. frontiersin.orgnih.gov By temporarily modifying the backbone amide bonds, these groups disrupt the hydrogen bonding networks that lead to aggregation, thereby improving the efficiency of the synthesis. frontiersin.orgnih.gov The Hmb group has been shown to be particularly useful in the synthesis of long PNA sequences using the Fmoc/Bhoc strategy. frontiersin.org

| Synthetic Challenge in PNA Synthesis | Role of Methoxybenzyl-type Backbone Protection |

| Inter/Intra-chain Aggregation | Disrupts the hydrogen bonding network between PNA chains. |

| Low Coupling Efficiency | Reduces steric hindrance and improves the accessibility of the growing chain. |

| Synthesis of Long/Difficult Sequences | Enables the successful assembly of sequences prone to aggregation. |

Site-Specific C-Functionalization of Glycine Derivatives

Recent advancements in synthetic methodology have enabled the direct and site-specific functionalization of the α-carbon of glycine derivatives. pnas.orgnih.govresearchgate.net A copper-catalyzed method has been developed for the α-functionalization of glycine derivatives and the N-terminal glycine moieties of short peptides with various nucleophiles. pnas.orgnih.gov This approach allows for the introduction of aryl, vinyl, alkynyl, or indolyl groups with high chemo- and regioselectivity. pnas.orgnih.govresearchgate.net

This method proceeds through the in-situ generation of an electrophilic glycine intermediate, which is then intercepted by a nucleophile. researchgate.net For a protected amino acid like this compound, this strategy could potentially be applied to introduce further diversity at the α-carbon, creating novel, non-natural amino acid building blocks. A key advantage of this method is that the functionalization occurs while maintaining the stereochemical integrity of other chiral centers within a peptide. pnas.orgnih.gov The resulting functionalized peptides can be easily deprotected and used in subsequent coupling reactions, providing a powerful tool for generating diverse peptide libraries for biological screening. pnas.orgnih.gov

Contributions to Complex Peptide and Protein Synthesis Methodologies

The synthesis of complex peptides and small proteins is often hampered by challenges such as poor solubility and aggregation of the growing peptide chain, particularly in sequences referred to as "difficult sequences". nih.gov The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions. thermofisher.comluxembourg-bio.com

This compound contributes to overcoming these challenges in two significant ways. Firstly, the Fmoc group provides the necessary temporary protection of the N-terminus for stepwise peptide elongation. thermofisher.com Secondly, the 4-methoxybenzyl group on the nitrogen atom can act as a backbone-modifying group, similar to the Hmb group, to disrupt interchain hydrogen bonding and prevent aggregation. nih.govchempep.com The introduction of such backbone protection at strategic intervals (e.g., every 6-7 residues) has been shown to be sufficient to disrupt peptide aggregation. chempep.com

V. Mechanistic and Methodological Research Considerations

Investigation of Protecting Group Orthogonality and Compatibility in Fmoc Chemistry

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the principle of orthogonality is fundamental to the successful assembly of complex peptide sequences. Orthogonal protecting groups are distinct classes of temporary blocking groups that can be removed under specific chemical conditions without affecting other protecting groups present in the molecule biosynth.comiris-biotech.de. The most prevalent strategy in modern SPPS is the Fmoc/tBu approach, which relies on the base-lability of the N-α-Fmoc (9-fluorenylmethoxycarbonyl) group for temporary protection and the acid-lability of tert-Butyl (tBu)-based groups for semi-permanent side-chain protection biosynth.comiris-biotech.de.

N-Fmoc-4-methoxybenzyl-glycine introduces a 4-methoxybenzyl (Mob) group on the backbone amide nitrogen of the glycine (B1666218) residue. This modification is designed to be compatible with the standard Fmoc/tBu strategy. The Fmoc group is selectively cleaved at each synthesis cycle using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF) iris-biotech.denih.gov. The Mob group, conversely, is stable to these basic conditions. It remains intact throughout the iterative cycles of Fmoc deprotection and amino acid coupling.

The compatibility of the Mob group extends to the final cleavage step. The Mob group is removed under the same strongly acidic conditions used to cleave the completed peptide from the resin and remove the tBu-based side-chain protecting groups. This is typically achieved using a cocktail based on trifluoroacetic acid (TFA) with scavengers to prevent side reactions nih.gov. This dual stability—to base during synthesis and lability to acid during final cleavage—ensures its seamless integration into the Fmoc/tBu workflow. The use of such backbone protection is orthogonal to other specialized protecting groups like ivDde, which is removed by hydrazine, or Alloc, removed by palladium catalysis, allowing for complex synthetic schemes involving side-chain modifications or peptide cyclization sigmaaldrich.com.

Table 1: Orthogonality of Protecting Groups in Fmoc SPPS

| Protecting Group | Chemical Class | Removal Conditions | Stability | Role in Synthesis |

|---|---|---|---|---|

| Fmoc | Urethane | 20% Piperidine in DMF | Acid, Catalytic Hydrogenation | Temporary N-α-amino protection |

| tBu | Ether/Ester/Urethane | 95% TFA | Base (Piperidine) | Semi-permanent side-chain protection |

| Mob (on backbone) | Benzyl-type | 95% TFA | Base (Piperidine) | Backbone amide protection (Aggregation inhibition) |

| ivDde | Vinylogous Amide | 2% Hydrazine in DMF | Acid, Base (Piperidine) | Semi-permanent side-chain protection for orthogonal modification |

| Alloc | Allyl Urethane | Pd(PPh₃)₄ / Scavenger | Acid, Base (Piperidine) | Semi-permanent side-chain protection for orthogonal modification |

Mechanistic Studies of Aggregation Inhibition in Solid-Phase Peptide Synthesis

A significant challenge in SPPS, particularly for sequences longer than 15 residues, is on-resin aggregation. This phenomenon occurs when growing peptide chains associate through intermolecular hydrogen bonds, forming stable secondary structures like β-sheets. This leads to poor solvation of the peptide-resin complex, which in turn causes incomplete Fmoc deprotection and coupling reactions, resulting in deletion sequences and low purity of the crude product sigmaaldrich.com.

This compound is employed as a tool to mitigate this problem. The 4-methoxybenzyl (Mob) group on the glycine backbone amide nitrogen acts as a "disrupting element." Mechanistically, the bulky Mob group sterically hinders the formation of the ordered hydrogen-bonding networks between peptide chains that are necessary for aggregation nih.gov. By replacing a backbone N-H proton—a key hydrogen bond donor—with the Mob group, the potential for interchain association at that specific residue is eliminated.

This strategy is part of a broader class of "backbone protection" methods. Similar groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb), function via the same principle sigmaaldrich.comnih.govpeptide.com. The introduction of these secondary amino acid surrogates mimics the structural effect of proline or N-alkyl amino acids, which are known to disrupt secondary structures sigmaaldrich.com. The strategic incorporation of a Gly(Mob) residue within a sequence prone to aggregation can significantly improve solvation, enhance reaction kinetics for both coupling and deprotection, and ultimately lead to higher purity and yield of the target peptide sigmaaldrich.comnih.gov.

Table 2: Research Findings on Aggregation Inhibition by Backbone Protection

| Backbone Protecting Group | Key Structural Feature | Mechanism of Action | Impact on Synthesis |

|---|---|---|---|

| 4-Methoxybenzyl (Mob) | Benzyl (B1604629) group on backbone amide N | Steric hindrance prevents interchain H-bond formation. | Improved solvation, higher coupling efficiency, increased crude peptide purity. |

| 2-Hydroxy-4-methoxybenzyl (Hmb) | Hydroxylated benzyl group on backbone amide N | Steric hindrance and potential for altered solvation properties. | Prevents aggregation in "difficult sequences", leading to higher yield and purity. nih.gov |

| 2,4-Dimethoxybenzyl (Dmb) | Dimethoxylated benzyl group on backbone amide N | Similar steric disruption to Hmb and Mob. | Effective in preventing aggregation, particularly useful for Gly-Gly motifs. sigmaaldrich.com |

Analysis of Racemization Control in Glycine Derivatives during Peptide Coupling

Racemization, or epimerization, is a critical side reaction in peptide synthesis where the stereochemistry of an α-carbon is inverted, leading to the formation of diastereomeric impurities that are often difficult to separate from the desired product nih.gov. This process primarily affects chiral amino acids during the activation step of the coupling reaction. The mechanism typically involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize, leading to the loss of chiral integrity upon nucleophilic attack by the resin-bound amine bachem.com.

Glycine, being an achiral amino acid, does not have a stereocenter at its α-carbon and is therefore not subject to racemization. Consequently, the use of this compound does not introduce a risk of epimerization at the glycine residue itself.

Coupling Reagents: The choice of activating agent is crucial. While highly reactive, some reagents can increase the risk of racemization. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) are added to carbodiimide-mediated couplings to act as "racemization suppressants" peptide.combachem.com.

Base: The type and amount of base used during coupling can significantly impact racemization. Strong, non-sterically hindered bases can promote the abstraction of the α-proton, increasing epimerization bachem.comluxembourg-bio.com. Weaker or more hindered bases like N-methylmorpholine (NMM) or sym-collidine are sometimes preferred over N,N-diisopropylethylamine (DIPEA) for particularly sensitive couplings bachem.com.

Temperature: Elevated temperatures, while increasing reaction rates, can also increase the rate of racemization chemrxiv.org.

Therefore, while Fmoc-Gly(Mob)-OH itself is stereochemically stable, its use in a peptide synthesis requires adherence to established protocols for minimizing racemization of all chiral residues in the sequence.

Spectroscopic Monitoring Techniques for Synthesis Progression and Deprotection

Real-time monitoring of SPPS provides crucial data for optimizing reaction times, ensuring complete reactions, and identifying problems like aggregation as they occur rsc.orgrsc.orgacs.org. Several spectroscopic techniques are employed for this purpose.

The most common method for monitoring the deprotection step is UV-Vis spectroscopy . The Fmoc group is cleaved by a secondary amine base (e.g., piperidine), which proceeds via a β-elimination mechanism to release dibenzofulvene (DBF). DBF is subsequently trapped by the amine to form a stable piperidine-dibenzofulvene adduct, which has a strong chromophore that absorbs around 300-302 nm researchgate.netmdpi.comluxembourg-bio.com. By continuously flowing the reactor effluent through a UV-Vis detector, one can monitor the concentration of this adduct. A characteristic curve is generated for each deprotection event, and the completion of the reaction is indicated when the absorbance returns to baseline. This allows for precise determination of the required deprotection time for each amino acid in the sequence rsc.org.

Other advanced monitoring techniques include:

Raman Spectroscopy: This technique provides highly specific molecular fingerprints and can be used for real-time monitoring of both coupling and deprotection steps. It can distinguish between reactants and products directly on the solid support, offering a detailed kinetic understanding of the reactions acs.org.

Refractive Index (RI) Monitoring: RI is a sensitive PAT (Process Analytical Tool) that can monitor changes in the composition of the liquid phase during all steps of SPPS, including coupling, deprotection, and washes. It allows for the determination of reaction endpoints and optimization of solvent usage, contributing to a greener synthesis process acs.org.

Variable Bed Flow Reactor: While not a spectroscopic technique itself, this system uses pressure changes to monitor the swelling and deswelling of the resin bed in real-time. Resin swelling is correlated with good solvation and efficient coupling, while a sudden collapse of the resin bed can be a direct indicator of on-resin aggregation rsc.orgrsc.orgsemanticscholar.org.

Table 3: Comparison of In-line SPPS Monitoring Techniques

| Technique | Principle | Monitored Step(s) | Key Advantage |

|---|---|---|---|

| UV-Vis Spectroscopy | Absorbance of piperidine-DBF adduct | Fmoc Deprotection | Widely available, quantitative measure of Fmoc removal. rsc.org |

| Raman Spectroscopy | Molecular vibrational scattering | Coupling & Deprotection | High chemical specificity, provides kinetic data. acs.org |

| Refractive Index (RI) | Change in refractive index of solution | All steps (Coupling, Deprotection, Washes) | Universal detector for all reaction steps, aids in process optimization. acs.org |

Chromatographic and Spectrometric Characterization of Synthetic Intermediates and Final Products

Following synthesis, the identity and purity of the target peptide must be rigorously confirmed. This is primarily accomplished through a combination of chromatography and mass spectrometry.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the crude peptide cleaved from the resin and for purifying the target molecule. Reversed-phase HPLC (RP-HPLC) is most commonly used, separating the peptide from deletion sequences, incompletely deprotected products, and other impurities based on differences in hydrophobicity. The crude product is injected onto a column (typically C18) and eluted with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like TFA. The eluting peptides are detected by UV absorbance, usually at 214-220 nm (the peptide bond) and 280 nm (aromatic residues). The purity is determined by integrating the area of the desired product peak relative to the total area of all peaks in the chromatogram thermofisher.com.

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight of the synthesized peptide, thereby verifying its identity. Common ionization techniques for peptides include:

Electrospray Ionization (ESI-MS): This soft ionization technique is often coupled directly with HPLC (LC-MS). It is particularly useful for generating multiply charged ions from large molecules, allowing for the analysis of peptides on mass analyzers with a limited mass-to-charge (m/z) range. The resulting spectrum can be deconvoluted to determine the exact molecular mass of the peptide mdpi.comnih.gov.

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): In this technique, the peptide is co-crystallized with a matrix that absorbs laser energy. The laser pulse desorbs and ionizes the peptide, which then travels through a time-of-flight (TOF) mass analyzer. MALDI-TOF is very sensitive and provides a rapid determination of the molecular weight, typically observing the singly protonated molecular ion [M+H]⁺ thermofisher.com.

For more complex characterization, Tandem Mass Spectrometry (MS/MS) can be used to sequence the peptide. A specific peptide ion is isolated, fragmented, and the masses of the resulting fragments are analyzed to confirm the amino acid sequence nih.gov. This combination of HPLC and MS provides a comprehensive characterization of the synthetic product, confirming both its purity and its structural integrity.

Vi. Future Directions and Emerging Research Avenues

Development of Sustainable and Green Chemistry Approaches for N-Fmoc-4-methoxybenzyl-glycine Synthesis

The growing emphasis on environmental responsibility in the pharmaceutical and chemical industries has spurred the development of green chemistry approaches for peptide synthesis. Conventional methods often rely on large volumes of hazardous solvents like dichloromethane (DCM) and dimethylformamide (DMF), generating significant chemical waste. rsc.orgnih.gov Research is now focused on creating more sustainable and efficient protocols for the synthesis of building blocks like this compound.

Key strategies in the development of greener synthetic routes include:

Catalyst-Free Synthesis: Innovations in synthetic methodologies have led to three-component reactions for producing glycine (B1666218) derivatives without the need for metal catalysts. smolecule.com These reactions can proceed under mild conditions, reducing energy consumption and eliminating waste associated with catalyst removal. smolecule.com

Continuous Flow Chemistry: Flow reactors offer precise control over reaction parameters, leading to improved safety, reduced waste, and enhanced scalability. smolecule.com Continuous-flow processes for preparing similar vinylglycine derivatives have demonstrated high daily outputs with excellent selectivity, showcasing the potential for sustainable, industrial-scale production of this compound precursors. smolecule.com

Alternative Solvents: A significant portion of waste in peptide synthesis comes from solvents used during coupling, washing, and purification steps. advancedchemtech.com Propylene carbonate has emerged as a viable green polar aprotic solvent that can replace DMF and DCM in both solution- and solid-phase peptide synthesis (SPPS). rsc.org Studies have shown that coupling and deprotection reactions in propylene carbonate are comparable in yield to those in traditional solvents, without increasing the risk of epimerization. rsc.org

In Situ Fmoc Removal: To reduce solvent consumption, "in situ" strategies that combine the Fmoc deprotection and amino acid coupling steps into a single operation are being explored. smolecule.com These protocols can decrease solvent use by as much as 75% while maintaining high synthetic efficiency. smolecule.com

| Green Chemistry Approach | Key Advantages | Relevance to this compound Synthesis |

|---|---|---|

| Catalyst-Free Reactions | Reduces toxic metal waste, milder reaction conditions, lower energy consumption. smolecule.com | Offers a pathway to synthesize the N-(4-methoxybenzyl)glycine core without heavy metal contamination. |

| Continuous Flow Chemistry | Enhanced scalability, improved safety, precise control of reaction parameters, reduced waste. smolecule.com | Enables safer, more efficient, and scalable industrial production. |

| Use of Greener Solvents (e.g., Propylene Carbonate) | Replaces hazardous solvents like DMF and DCM, reducing toxicity and environmental impact. rsc.org | Applicable to the overall peptide synthesis process using the compound, minimizing the environmental footprint. |

| In Situ Fmoc Removal | Reduces overall solvent consumption by up to 75% by combining deprotection and coupling steps. smolecule.com | Streamlines the use of the Fmoc-protected compound in SPPS, making the process more efficient and sustainable. |

Rational Design of Next-Generation Backbone Protecting Groups

The 4-methoxybenzyl group in this compound is a first-generation backbone protecting group designed to prevent peptide chain aggregation by disrupting interchain hydrogen bonds. polypeptide.comnih.gov While effective, the synthesis of complex peptides has revealed limitations of existing backbone protectors, such as difficult removal or high steric hindrance, driving the rational design of new and improved groups. nih.govresearchgate.net

The goals for next-generation backbone protecting groups include:

Increased Acid Lability: Groups that can be removed under milder acidic conditions than traditional benzyl-based protectors are desirable to avoid side reactions and degradation of sensitive peptide sequences.

Improved Solubility: Enhancing the solubility of the protected peptide chain remains a primary objective.

Ease of Introduction and Removal: The ideal protecting group should be easy to install on the amino acid and cleave post-synthesis without leaving problematic byproducts. researchgate.net

Orthogonality: The group must be stable during the repetitive cycles of Fmoc deprotection (basic conditions) and coupling, yet be removable without affecting side-chain protecting groups. creative-peptides.com

Emerging research in this area has produced several promising alternatives:

| Protecting Group | Key Features and Advantages | Potential Improvement Over Methoxybenzyl Group |

|---|---|---|

| 2-Hydroxy-4-methoxybenzyl (Hmb) | Reversible protecting group that inhibits aggregation. MonoFmoc derivatives are synthesized in higher yields than previous bisFmoc versions. nih.gov | Offers an alternative method for introducing backbone protection with potentially improved synthesis efficiency for the building block. nih.gov |

| Tetrahydropyranyl (Thp) | A more acid-labile alternative to benzyl-type protection. Can be efficiently introduced via a protected dipeptide and is readily cleaved and scavenged. researchgate.net | Its enhanced acid lability allows for milder final deprotection conditions, which is beneficial for sensitive or complex peptides. researchgate.net |

| EDOTn and MIM | Designed to have lower steric hindrance and be easier to remove compared to traditional backbone protectors. nih.gov | Addresses two key drawbacks of existing groups, potentially leading to purer products and more efficient synthesis of "difficult" sequences. nih.gov |

The rational design of these groups involves computational modeling and empirical testing to balance properties like steric bulk, electronic effects, and cleavage kinetics. The ultimate aim is to create a toolbox of backbone protectors that can be selected based on the specific challenges posed by a given peptide sequence, moving beyond a one-size-fits-all approach.

Integration with High-Throughput and Combinatorial Synthesis Platforms

The increasing demand for novel peptides for drug discovery and materials science necessitates the use of high-throughput and combinatorial synthesis methods. nih.gov this compound and other N-substituted Fmoc-amino acids are well-suited for integration into these automated platforms.

The monomer approach for synthesizing peptoids (oligomers of N-substituted glycines) directly mirrors the standard Fmoc-SPPS methodology used in automated synthesizers. smolecule.com This compatibility allows for the seamless inclusion of this compound into established automated workflows. The presence of the UV-active Fmoc group is particularly advantageous, as it enables real-time monitoring of the deprotection and coupling steps, a critical feature for quality control in automated synthesis. smolecule.com

Furthermore, the development of efficient, one-pot methods to synthesize Fmoc-protected building blocks is crucial for supplying the large quantities of diverse monomers required for combinatorial libraries. acs.orgthieme-connect.com By creating a robust supply of building blocks like this compound and its analogs, researchers can fully leverage automated platforms to:

Generate Large Peptide Libraries: Rapidly synthesize thousands of unique peptide sequences for screening and lead identification.

Optimize "Difficult" Sequences: Systematically replace specific amino acids with this compound to identify optimal positions for backbone protection to overcome aggregation.

Accelerate Structure-Activity Relationship (SAR) Studies: Quickly produce a series of analogs with modified backbones to probe how N-substitution affects biological activity and therapeutic properties.

The integration of this compound with automated synthesis platforms streamlines the production of complex peptides and peptoids, accelerating the pace of research and development in peptide-based therapeutics. chemimpex.com

Q & A

Q. What are the standard protocols for synthesizing N-Fmoc-4-methoxybenzyl-glycine, and how is its purity validated?

Synthesis typically involves coupling 4-methoxybenzyl-glycine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under alkaline conditions (pH 7–9) to prevent protonation of the amine group while avoiding excessive alkalinity that could degrade the Fmoc protecting group . Purification is achieved via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization. Purity validation employs HPLC with UV detection (e.g., 230–260 nm) using a C18 column and phosphate buffer/methanol mobile phases, ensuring >98% purity . NMR (¹H and ¹³C) confirms structural integrity, with characteristic peaks for the Fmoc aromatic protons (δ 7.2–7.8 ppm) and methoxybenzyl group (δ 3.8 ppm for -OCH₃) .

Q. How should researchers handle and store this compound to maintain stability?

The compound is moisture-sensitive and should be stored in airtight containers under inert gas (e.g., argon) at –20°C. Avoid prolonged exposure to light, as UV radiation can cleave the Fmoc group. For laboratory use, equilibrate to room temperature in a desiccator before opening to prevent hydrolysis . Stability tests under varying pH (3–10) and temperature (4–40°C) show decomposition rates increase above pH 8 or 25°C, necessitating neutral buffers and cold storage for long-term stability .

Q. What analytical techniques are critical for characterizing this compound in peptide synthesis?

Key techniques include:

- Mass spectrometry (EI-MS or ESI-MS) : To confirm molecular weight (e.g., [M+H]⁺ ion for C₂₄H₂₁NO₅: expected m/z 404.4) .

- TLC monitoring : Silica gel plates with ninhydrin staining to detect free amine groups, ensuring complete Fmoc protection .

- HPLC-UV : To assess coupling efficiency in solid-phase peptide synthesis (SPPS), with retention time shifts indicating successful incorporation .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in SPPS to minimize dipeptide formation?

Dipeptide formation arises from residual free amines during incomplete coupling. Mitigation strategies include:

- Using coupling reagents like HBTU or HATU in DMF, which enhance activation of the carboxylate group .

- Performing double couplings (2 × 30 min) with 3–5 equivalents of the amino acid derivative.

- Monitoring reaction progress via Kaiser test or TLC to confirm amine depletion . Evidence shows that maintaining a 10% molar excess of Fmoc-Cl over the amine substrate reduces byproduct formation .

Q. What are the challenges in resolving enantiomeric impurities in this compound, and how can they be addressed?

Enantiomeric contamination (e.g., D-isomer) can arise during synthesis of the benzyl-glycine backbone. Chiral HPLC using columns like Chirobiotic T (teicoplanin-based) with polar organic mobile phases (methanol/acetic acid/triethylamine) resolves enantiomers . Alternatively, enzymatic resolution with acylases selectively hydrolyzes undesired isomers, though this requires optimization of pH (6.5–7.5) and temperature (25–37°C) .

Q. How does the 4-methoxybenzyl group influence the compound’s reactivity in peptide synthesis compared to other protecting groups?

The 4-methoxybenzyl group enhances steric hindrance, slowing acylation rates compared to smaller groups (e.g., methyl or tert-butyl). Kinetic studies show a 20–30% reduction in coupling efficiency versus Fmoc-Gly-OH, necessitating extended reaction times (60–90 min vs. 30 min) . However, its ortho-electron-donating methoxy group improves acid stability, requiring stronger cleavage conditions (e.g., 95% TFA for 2–4 hr) compared to benzyl groups (90% TFA, 1 hr) .

Q. What methodological considerations are critical for studying the ecological impact of this compound degradation products?

Limited ecotoxicological data exist, but degradation studies in simulated wastewater (pH 7, 25°C) show partial breakdown into fluorenylmethanol and 4-methoxybenzylamine within 72 hr . Researchers should conduct:

- Biodegradation assays : Using OECD 301D (closed bottle test) to measure biological oxygen demand.

- Toxicity profiling : Daphnia magna acute toxicity tests (OECD 202) for LC₅₀ determination.

- Soil mobility studies : Column leaching experiments to assess adsorption coefficients (Kd) .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility of this compound: How to reconcile conflicting data?

Solubility varies widely in literature (e.g., 12–45 mg/mL in DMF). This stems from differences in:

- Crystallinity : Amorphous batches dissolve faster than crystalline forms.

- Counterion effects : Sodium or tert-butylammonium salts (from synthesis) alter solubility. Standardization via XRPD (X-ray powder diffraction) identifies polymorphic forms, while Karl Fischer titration quantifies residual moisture affecting dissolution .

Q. How to address inconsistencies in Fmoc-deprotection kinetics under microwave-assisted SPPS?

Some studies report rapid deprotection (5 min, 20% piperidine/DMF at 50°C), while others note incomplete cleavage. Resolution involves:

- Real-time monitoring : In-situ FTIR to track Fmoc-carbamate C=O peak (1690 cm⁻¹) disappearance.

- Microwave power calibration : Uniform energy distribution prevents localized overheating, which degrades the peptide backbone .

Methodological Best Practices

Q. What quality control metrics are essential for batch-to-batch reproducibility?

Required metrics include:

Q. How to design stability-indicating studies for long-term storage?

Conduct accelerated stability testing (40°C/75% RH, 6 months) with periodic HPLC-UV and LC-MS analysis to track:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.